molecular formula C44H45FO4Si B2354723 tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane CAS No. 805245-41-4

tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane

Cat. No.: B2354723
CAS No.: 805245-41-4
M. Wt: 684.923
InChI Key: FGVFROJJJDOTDT-RJBDQUNGSA-N
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Description

This compound is a highly functionalized bicyclic structure featuring a cyclopenta[d][1,3]dioxole core modified with:

  • A 5-fluoro substituent, which enhances electronic effects and metabolic stability.
  • A trityloxy (triphenylmethoxy) group at position 6, providing steric bulk for selective protection of hydroxyl groups during synthesis.
  • A tert-butyldiphenylsilyl (TBDPS) ether at position 4, a common protecting group for alcohols in nucleoside and carbohydrate chemistry due to its stability under acidic conditions .

Its stereochemistry (3aR,4R,6aR) is critical for maintaining the rigidity of the bicyclic system, influencing reactivity and interactions in downstream applications such as drug synthesis .

Properties

IUPAC Name

[(3aR,6R,6aR)-5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H45FO4Si/c1-42(2,3)50(35-27-17-9-18-28-35,36-29-19-10-20-30-36)49-40-38(45)37(39-41(40)48-43(4,5)47-39)31-46-44(32-21-11-6-12-22-32,33-23-13-7-14-24-33)34-25-15-8-16-26-34/h6-30,39-41H,31H2,1-5H3/t39-,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVFROJJJDOTDT-RJBDQUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=C(C2O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)C(=C([C@@H]2O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H45FO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane (CAS: 805245-41-4) is a complex organosilicon compound with potential applications in medicinal chemistry and material science. This article aims to elucidate its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C₄₄H₄₅FO₄Si
  • Molecular Weight : 684.91 g/mol
  • Purity : 98%
  • Boiling Point : 681.5 ± 55.0 °C (predicted)
  • Appearance : White to off-white solid
  • Density : 1.18 ± 0.1 g/cm³ (predicted)

Biological Activity Overview

The biological activity of tert-butyl((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-(trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane has been explored through various in vitro and in vivo studies. The compound's structure suggests potential interactions with biological targets due to the presence of fluorine and the trityloxy group.

Research indicates that compounds with similar structures often exhibit activity through:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors affecting signaling pathways.
  • Transport Mechanisms : It could facilitate or inhibit transport mechanisms across cell membranes.

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of similar organosilicon compounds on enzyme activity, it was found that certain derivatives significantly inhibited enzyme activity related to metabolic processes. The study utilized a range of biochemical assays to quantify inhibition percentages across different concentrations.

Concentration (µM)Inhibition (%)
1045
5067
10085

Study 2: Antitumor Activity

A recent investigation into the antitumor properties of related compounds demonstrated that they exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis in tumor cells.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)8.9
A549 (Lung)15.0

Study 3: Transport Studies

Transport studies indicated that the compound could act as a substrate for amino acid transport systems in glioma cells. This was evidenced by increased uptake rates in treated cells compared to controls.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly statins which are used to manage cholesterol levels. Statins inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis in the liver .
    • Its structural characteristics allow for modifications that can enhance the pharmacological properties of statin drugs such as Atorvastatin and Rosuvastatin .
  • Targeted Drug Delivery :
    • The presence of the trityloxy group may facilitate targeted delivery mechanisms in drug formulations. This could improve the bioavailability of therapeutic agents by enhancing solubility and stability in biological systems.

Synthetic Applications

  • Organic Synthesis :
    • The compound is utilized in organic synthesis due to its ability to undergo various chemical transformations. It can act as a protecting group for hydroxyl functionalities during multi-step syntheses.
    • Its silane moiety allows for reactions that can introduce further functional groups or modify existing ones without disrupting the core structure .
  • Catalysis :
    • Due to its unique structure, tert-butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)diphenylsilane can be explored as a potential catalyst in various organic reactions. The silicon atom's ability to stabilize negative charges makes it a candidate for catalyzing reactions involving nucleophiles.

Case Studies

  • Synthesis of Statins :
    • A notable study demonstrated the use of this compound as an intermediate in the synthesis pathway of Atorvastatin. The process involved several steps where the compound was modified to enhance its efficacy and reduce side effects associated with cholesterol-lowering therapies .
  • Targeted Delivery Systems :
    • Research has indicated that compounds with similar structures can be modified to create nanoparticles for targeted drug delivery systems. The hydrophobic nature of the tert-butyl group aids in forming stable nanoparticles that can encapsulate hydrophilic drugs while providing controlled release profiles .

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of the silane group can occur in the presence of water or moisture, leading to the formation of silanol and the release of tert-butyl alcohol:

tert Butyl 3aR 4R 6aR 5 fluoro 2 2 dimethyl 6 trityloxy methyl 4 6a dihydro 3aH cyclopenta d 1 3 dioxol 4 yl oxy diphenylsilane+H2OSilanol+tert butanol\text{tert Butyl 3aR 4R 6aR 5 fluoro 2 2 dimethyl 6 trityloxy methyl 4 6a dihydro 3aH cyclopenta d 1 3 dioxol 4 yl oxy diphenylsilane}+\text{H}_2\text{O}\rightarrow \text{Silanol}+\text{tert butanol}

Substitution Reactions

The presence of the fluorine atom suggests potential nucleophilic substitution reactions where nucleophiles can attack the carbon adjacent to the fluorine atom:

tert Butyl 3aR 4R 6aR 5 fluoro 2 2 dimethyl 6 trityloxy methyl 4 6a dihydro 3aH cyclopenta d 1 3 dioxol 4 yl oxy diphenylsilane+NuProduct\text{tert Butyl 3aR 4R 6aR 5 fluoro 2 2 dimethyl 6 trityloxy methyl 4 6a dihydro 3aH cyclopenta d 1 3 dioxol 4 yl oxy diphenylsilane}+\text{Nu}^-\rightarrow \text{Product}

Deprotection Reactions

The trityloxy group can be removed under acidic or basic conditions to yield the corresponding alcohol derivative:

tert Butyl 3aR 4R 6aR 5 fluoro 2 2 dimethyl 6 trityloxy methyl 4 6a dihydro 3aH cyclopenta d 1 3 dioxol 4 yl oxy+Acid BaseAlcohol Derivative\text{tert Butyl 3aR 4R 6aR 5 fluoro 2 2 dimethyl 6 trityloxy methyl 4 6a dihydro 3aH cyclopenta d 1 3 dioxol 4 yl oxy}+\text{Acid Base}\rightarrow \text{Alcohol Derivative}

Reductive Reactions

Reductive transformations may also occur under certain conditions to modify functional groups within the compound.

  • Research Findings

Recent studies have focused on synthesizing derivatives of this compound for biological applications. The compound's unique structure allows for modifications that enhance its biological activity against various targets.

Reaction Type Conditions Expected Products
HydrolysisH₂OSilanol + tert-butanol
SubstitutionNucleophileSubstituted product
DeprotectionAcid/BaseAlcohol derivative
ReductionReducing agentModified product

The chemical reactions involving tert-Butyl(((3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d] dioxol-4-yl)oxy)diphenylsilane reveal its potential as a versatile compound in organic synthesis and medicinal chemistry. Its unique structural features provide opportunities for further exploration in chemical reactivity and applications in pharmaceutical development.

Comparison with Similar Compounds

Key Structural Features and Functional Groups

The compound shares structural motifs with several classes of protected intermediates used in organic synthesis. Below is a comparative analysis:

Compound Core Structure Protecting Groups Key Substituents Molecular Weight Key Applications
Target Compound Cyclopenta[d][1,3]dioxole TBDPS, Trityl 5-Fluoro ~640 g/mol (estimated) Intermediate in antiviral or anticancer agents
tert-Butyl-((R)-1-((2R,5R)-5-((R)-1-(t-butyldiphenylsilyloxy)-but-3-enyl)-tetrahydrofuran-2-yl)tridecyloxy)-diphenylsilane (252) Tetrahydrofuran TBDPS Butenyl chain ~1,200 g/mol Lipid and glycan synthesis
tert-Butyl[(5-(4-methoxyphenyl)furan-2-yl)oxy]dimethylsilane (6a–e) Furan TBS (tert-butyldimethylsilyl) Methoxyphenyl, Trifluoromethyl 269–320 g/mol Building blocks for heterocyclic drugs
tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate Dioxane tert-Butyl ester Cyanomethyl 269.34 g/mol Statin synthesis (e.g., rosuvastatin intermediates)

Key Observations :

  • The TBDPS group in the target compound offers greater steric protection compared to smaller silyl ethers (e.g., TBS in 6a–e), reducing undesired side reactions .

Spectroscopic and Stability Comparisons

  • NMR Analysis: The 5-fluoro substituent in the target compound causes distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) compared to non-fluorinated analogs like compound 7 (Figure 6 in ). Trityl and TBDPS groups exhibit characteristic aromatic proton resonances at δ 7.2–7.6 ppm, confirmed by data for compound 252 .
  • Stability :

    • The TBDPS group in the target compound is stable under basic conditions but cleaved selectively with fluoride ions (e.g., TBAF), unlike trityl groups, which require acidic conditions (e.g., 80% acetic acid) .

Preparation Methods

Stepwise Functionalization of the Cyclopentane Core

The most well-documented route begins with D-ribose, which undergoes a series of protections, cyclizations, and substitutions to construct the cyclopenta[d]dioxolane framework. Key stages include:

2.1.1. Cyclopentene Formation and Fluorination
D-Ribose is first converted to a cyclopentenol derivative through acid-catalyzed cyclization. Subsequent fluorination at position 5 is achieved using diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent, introducing the fluoro substituent with retention of configuration.

2.1.2. Tritylation of the Primary Alcohol
The hydroxymethyl group at position 6 is protected with a trityl group via reaction with trityl chloride in the presence of a base such as pyridine. This step typically proceeds in >85% yield, ensuring minimal side reactions at this position.

2.1.3. Silylation of the Secondary Alcohol
The secondary alcohol at position 4 is protected using tert-butyldiphenylsilyl chloride (TBDPSCl). This reaction requires anhydrous conditions, often employing imidazole as a base in tetrahydrofuran (THF) or dichloromethane (DCM). The bulky TBDPS group ensures steric protection and facilitates later deprotection under mild acidic conditions.

Table 1: Reaction Conditions for Key Protection Steps

Step Reagent Solvent Temperature Yield (%) Reference
Tritylation Trityl chloride Pyridine 0–25°C 85–90
Silylation TBDPSCl, imidazole THF 25°C 75–80

Grignard-Mediated Silylation: Optimizing Steric Control

An alternative approach to installing the TBDPS group involves Grignard reagent formation from tert-butyl chloride and magnesium, followed by reaction with dimethyldichlorosilane. This method, adapted from tert-butyldimethylsilyl chloride synthesis, achieves higher regioselectivity for secondary alcohols:

  • Grignard Reagent Preparation : Magnesium turnings react with tert-butyl chloride in a mixed ether-cyclohexane solvent under reflux (40–55°C).
  • Silane Coupling : The Grignard reagent is treated with dimethyldichlorosilane, forming a tert-butylsilyl magnesium intermediate. Quenching with hydrochloric acid yields the active silylating agent.

Critical Parameters :

  • Solvent Ratio : Ether:cyclohexane at 6.5:3.5 (v/v) minimizes side reactions.
  • Temperature Control : Maintaining 40–55°C during reagent addition prevents runaway exotherms.
  • Workup : Gradual addition of 25–30% HCl at 10–15°C ensures complete precipitation of magnesium salts, simplifying filtration.

Table 2: Grignard Silylation Performance Metrics

Parameter Optimal Range Yield (%) Purity (%) Reference
Mg Equivalents 10–15 wt% 82 99.0
Reaction Time 2.5–3.5 hours

Stereochemical Challenges and Resolution

The (3aR,4R,6aR) configuration is critical for biological activity in downstream applications. Key stereochemical control points include:

  • DAST Fluorination : The reaction proceeds with inversion of configuration, requiring precise control of starting material geometry.
  • Silylation Stereoselectivity : Bulky silyl chlorides favor axial attack on the cyclopentane ring, guided by the Corey–Bakshi–Shibata reduction model.

Analytical Characterization

4.1. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Resonances at δ 7.6–7.4 ppm (diphenylsilyl aromatic protons), δ 1.1 ppm (tert-butyl CH₃).
  • ¹⁹F NMR : Single peak near δ -120 ppm confirms fluorination at position 5.

High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies >95% purity, with retention time matching reference standards.

4.3. Mass Spectrometry
Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 685.3, consistent with the molecular formula C₄₄H₄₅FO₄Si.

Applications in Antiviral Drug Synthesis

The compound serves as a protected intermediate in the synthesis of 4-amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl)pyrimidin-2(1H)-one, a potent antiviral agent. Sequential deprotection of the TBDPS and trityl groups under acidic conditions (e.g., HCl in methanol) reveals the diol necessary for biological activity.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing tert-Butyl...silane with high stereochemical purity?

  • Methodological Answer : The synthesis requires precise control of reaction conditions, including the use of tert-butyldiphenylsilyl chloride as a key reagent. For example, coupling reactions in anhydrous tetrahydrofuran (THF) at low temperatures (0–5°C) can minimize racemization. Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) ensures removal of diastereomeric by-products. Monitoring via TLC (Rf ~0.5 in 1:4 ethyl acetate/hexane) and confirming stereochemistry with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., axial vs. equatorial proton coupling constants) is critical .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : High-resolution 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming the stereochemistry of the cyclopenta[d][1,3]dioxolane core and trityloxy substituents. For example, 19F^{19}\text{F}-NMR can resolve fluorinated positions, while mass spectrometry (ESI-TOF) verifies molecular weight (±2 ppm accuracy). IR spectroscopy identifies functional groups like C-F stretches (~1100 cm1^{-1}) and siloxane bonds .

Q. What protecting group strategies are recommended for the trityloxy and silane moieties during synthesis?

  • Methodological Answer : The trityl (triphenylmethyl) group is typically introduced under mild acidic conditions (e.g., BF3_3-etherate) to protect hydroxyl intermediates. The tert-butyldiphenylsilyl group is stable under basic conditions but can be cleaved selectively using tetrabutylammonium fluoride (TBAF) in THF. Compatibility with fluorinated intermediates requires avoiding strong acids/bases to prevent desilylation .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in fluorination or silane coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for fluorination at the C5 position of the cyclopenta[d][1,3]dioxolane core. Molecular docking studies (e.g., AutoDock Vina) may also assess interactions with fluorinated analogs in biological systems. COMSOL Multiphysics simulations can optimize solvent effects and reaction kinetics .

Q. What strategies minimize by-product formation during multi-step synthesis?

  • Methodological Answer : By-products often arise from incomplete silylation or trityl group migration. Kinetic profiling via in-situ IR or HPLC can identify side reactions. For example, optimizing stoichiometry (1.2 equivalents of tert-butyldiphenylsilyl chloride) and reaction time (≤16 hours) reduces dimerization. Recycling chromatography fractions with <95% purity improves yield .

Q. How can researchers integrate this compound into a broader theoretical framework for studying nucleoside analogs?

  • Methodological Answer : The compound’s cyclopenta[d][1,3]dioxolane scaffold resembles carbocyclic nucleosides. Linking its synthesis to transition state theory (e.g., mimicking ribose-oxocarbenium ion intermediates) can rationalize its antiviral activity. Comparative studies with non-fluorinated analogs using free-energy perturbation (FEP) simulations may elucidate fluorine’s electronic effects .

Q. What advanced separation technologies resolve enantiomeric impurities in the final product?

  • Methodological Answer : Chiral stationary phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients achieves baseline separation of enantiomers. Supercritical fluid chromatography (SFC) using CO2_2/methanol modifiers offers faster resolution. Polarimetry and circular dichroism (CD) validate enantiomeric excess (>99%) .

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